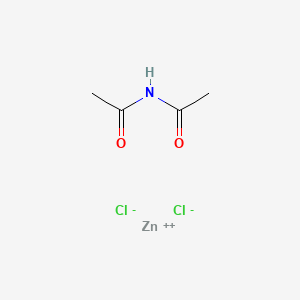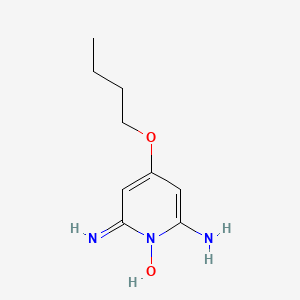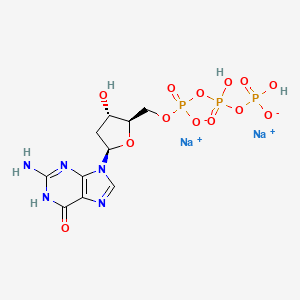
2'-Deoxyguanosine 5'-triphosphate, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyguanosine 5’-triphosphate (dGTP) is a purine nucleoside triphosphate . It is made of a guanine nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar linked to a chain of three phosphate residues . It is used by the cells for the synthesis of DNA with the help of DNA polymerase .
Molecular Structure Analysis
The molecular formula of 2’-Deoxyguanosine 5’-triphosphate, disodium salt is C10H16N5O13P3 . It is a purine 2’-deoxyribonucleoside 5’-triphosphate having guanine as the nucleobase .
Chemical Reactions Analysis
2’-Deoxyguanosine 5’-triphosphate, disodium salt is a reactant involved in analysis of self-assembling in solution and nucleation/growth of G-qudruplexes, Nucleophilic trapping, Reductive alkylation .
Physical And Chemical Properties Analysis
The molecular weight of 2’-Deoxyguanosine 5’-triphosphate, disodium salt is 507.18 g/mol . It is soluble in water to 75 mM .
Scientific Research Applications
Coordination Compounds Synthesis : dGTP disodium salt reacts with divalent platinum, magnesium, and copper to form coordination compounds. These compounds show distinct spectral similarities to other nucleotide coordination compounds, with evidence suggesting no direct platinum-phosphate interaction in Pt(II) nucleotide coordination compounds (Tajmir-Riahi & Theophanides, 1983).
Nucleotide Self-Assembly : dGTP disodium salt exhibits significant self-association into a helical G-quadruplex structure in aqueous solution, which is enhanced compared to guanosine-5'-monophosphate, supporting the importance of cation bridging in nucleotide self-assembly (Kwan, Delley, Hodgson, & Wu, 2011).
Solid-State NMR Characterization : A solid-state 23Na NMR study characterizes the sodium cations in hydrated disodium salts of nucleoside 5‘-phosphates, including dGTP. This study provides insights into the pentacoordination geometry of Na+ ions in these compounds (Wong & Wu, 2003).
Nucleic Acid Conformation Analysis : The crystal structure of deoxyguanosine (5′) phosphate, disodium salt, reveals unique conformational features, including a gauche-trans conformation about the C(4′)-C(5′) bond and O(1′) puckering of the furanose ring, which are relevant to DNA's double helical structure (Seshadri & Viswamitra, 1974).
Study of Sequential Dehydration Transitions : Research on the crystal structure and dehydration transitions of disodium guanosine 5'-monophosphate, including its tetrahydrate form, sheds light on its structural properties and transitions under varying temperature and humidity conditions (Tsubonoya, Murofushi, Yamamura, & Sugawara, 2018).
DNA Synthesis Studies : dGTP disodium salt derivatives, like beta-2'-deoxy-6-thioguanosine 5'-triphosphate, have been utilized in DNA synthesis studies to understand their incorporation and effects on DNA chain elongation (Yoshida, Yamada, Masaki, & Saneyoshi, 1979).
Electrochemical Oxidation Studies : The electrochemical oxidation of dGTP has been investigated, revealing important insights into its oxidation mechanism and potential applications in sensitive detection methods (Gao, Duan, Xu, & Sun, 2011).
Safety And Hazards
While specific safety and hazard information for 2’-Deoxyguanosine 5’-triphosphate, disodium salt is not available in the retrieved sources, general safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The future directions of 2’-Deoxyguanosine 5’-triphosphate, disodium salt could involve its continued use in molecular biology applications such as DNA sequencing, PCR and other DNA polymerase based DNA synthesis and repair techniques . It could also be used in the study of the kinetics of glycoprotein (gp) expressed by bacteriophage T7 .
properties
IUPAC Name |
disodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDVZZOBMGHWQA-FVALZTRZSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O13P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanosine 5'-triphosphate, disodium salt | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(E)-phenyldiazenyl]quinolin-1-ium perchlorate](/img/structure/B579736.png)

![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)

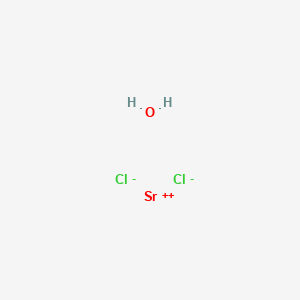
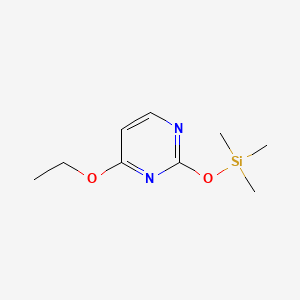
![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)
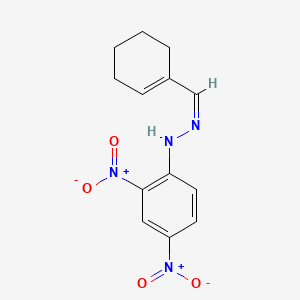

![1-[2-(Ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B579750.png)
